

Application Notes and Protocols: APcK110 for Primary AML Blast Culture

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Compound of Interest

Compound Name: APcK110

Cat. No.: B1683967

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These application notes provide a comprehensive overview of the novel c-Kit inhibitor, **APcK110**, and its application in the culture of primary Acute Myeloid Leukemia (AML) blasts. Detailed protocols for key experiments are provided to facilitate the investigation of **APcK110**'s mechanism of action and its potential as a therapeutic agent in AML.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The c-Kit receptor tyrosine kinase, a key regulator of hematopoiesis, is frequently expressed on AML blasts and can harbor activating mutations, making it a promising therapeutic target.^{[1][2][3][4]} **APcK110** is a potent and selective inhibitor of c-Kit that has demonstrated significant anti-leukemic activity in both AML cell lines and primary patient samples.^{[1][2][3][4][5]}

APcK110 effectively inhibits the proliferation of AML cells, including those dependent on Stem Cell Factor (SCF), the ligand for c-Kit, and induces apoptosis.^{[1][2][3]} Notably, **APcK110** has shown greater potency than other clinically used Kit inhibitors, such as imatinib and dasatinib, and is at least as potent as the standard chemotherapeutic agent, cytarabine, in preclinical studies.^{[1][3]} Furthermore, **APcK110** selectively inhibits the proliferation of primary AML blasts

while having minimal effect on normal colony-forming cells, highlighting its potential for a favorable therapeutic window.[\[1\]](#)[\[3\]](#)

Data Presentation

Table 1: Comparative IC50 Values of APcK110 and Other Inhibitors in AML Cell Lines

Cell Line	Compound	IC50 (nM) at 72 hours	Key Characteristics	References
OCI/AML3	APcK110	175	SCF-responsive, wild-type KIT	[1]
OCI/AML3	Imatinib	>250	Clinically used Kit inhibitor	[1]
OCI/AML3	Dasatinib	>250	Clinically used Kit inhibitor	[1]
OCI/AML3	Cytarabine	Comparable to APcK110	Standard AML chemotherapy agent	[1]
HMC1.2	APcK110	Potent Inhibition	Mastocytosis cell line with KIT V560G & D816V mutations	[1]

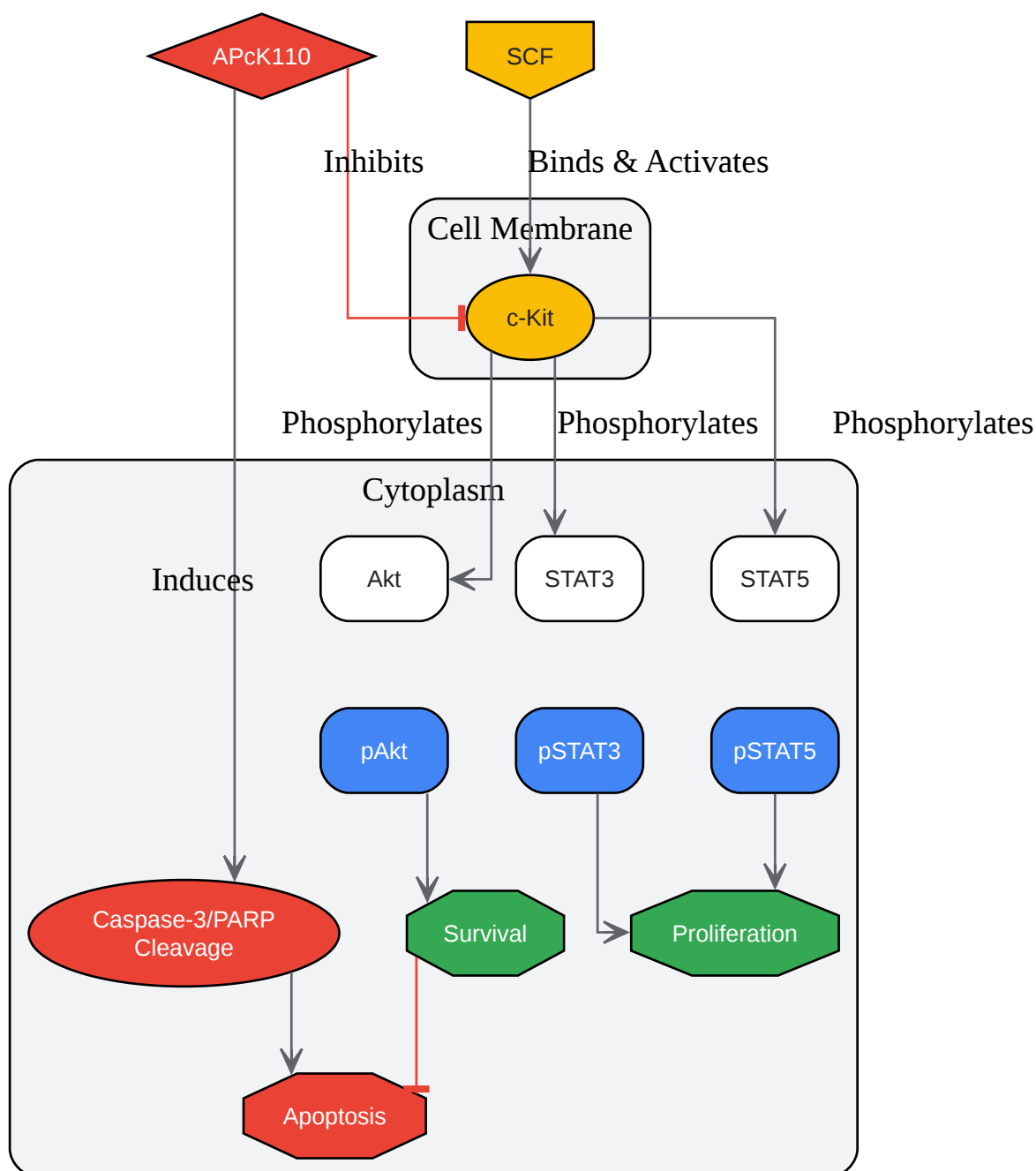
Table 2: Effect of APcK110 on Primary AML Blast Colony Formation

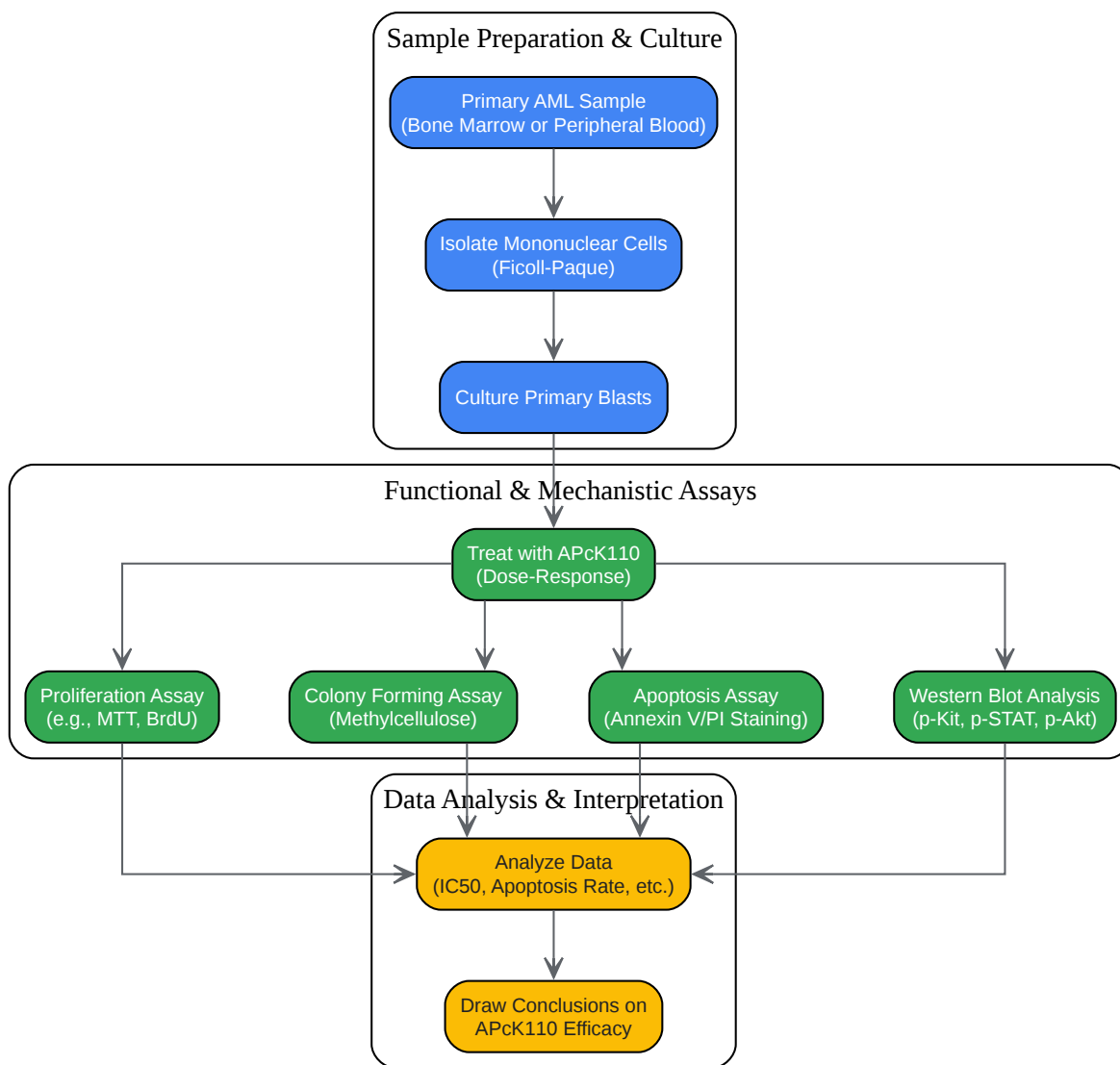
Treatment Group	Inhibition of AML Blast Colony Formation	Effect on Normal Colony-Forming Cells (CFU-GM)	Reference
APcK110 (50-500 nM)	Dose-dependent inhibition	No significant effect	[1]
APcK110 (50-500 nM) + SCF (50 ng/mL)	Inhibition maintained	No significant effect	[1]
Control (Vehicle)	N/A	N/A	[1]

Signaling Pathway and Experimental Workflows

APcK110 Mechanism of Action in AML

APcK110 exerts its anti-leukemic effects by directly inhibiting the c-Kit receptor tyrosine kinase. This blockade prevents the downstream activation of critical pro-survival and proliferative signaling pathways, including the STAT3, STAT5, and Akt pathways.[1][2][3] The inhibition of these pathways ultimately leads to the induction of apoptosis, evidenced by the cleavage of caspase-3 and PARP.[1][2][3]





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